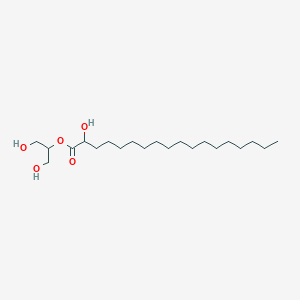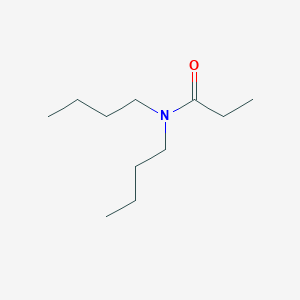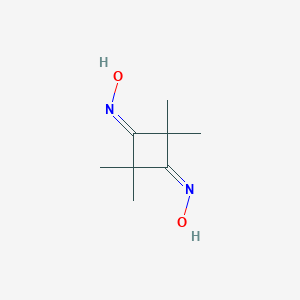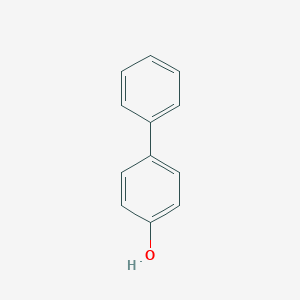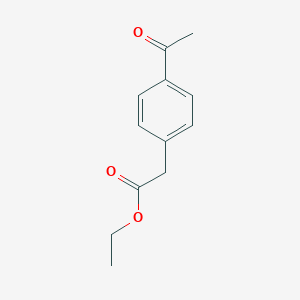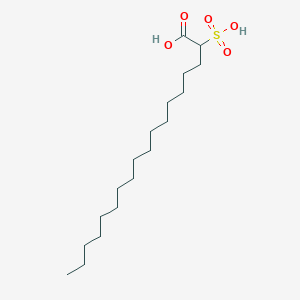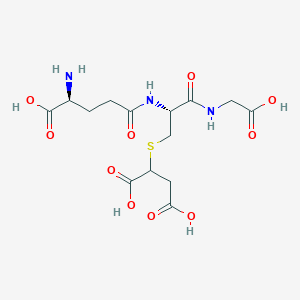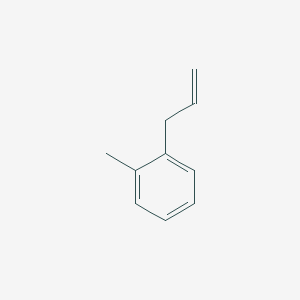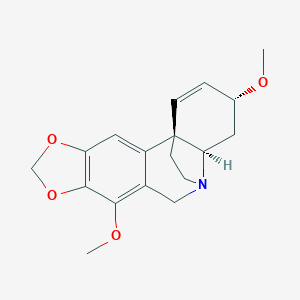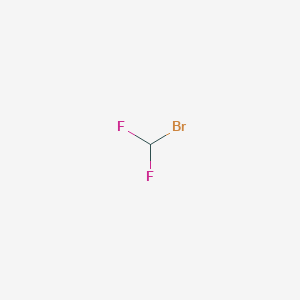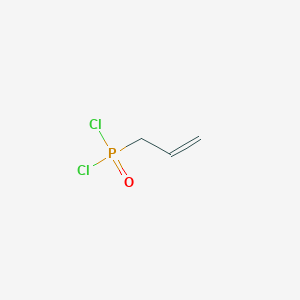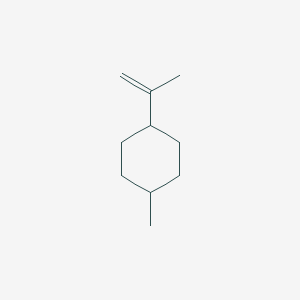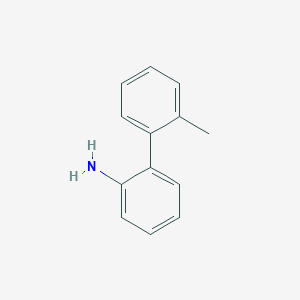
2-(2-甲基苯基)苯胺
描述
Synthesis Analysis
The synthesis of 2-(2-Methylphenyl)aniline involves different chemical routes and catalysts. One notable synthesis method includes the reaction of o-aminothiophenol with methyl iodide, leading to the formation of complexes used in catalysis, such as in Suzuki-Miyaura C-C coupling reactions in eco-friendly conditions (Rao et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds related to 2-(2-Methylphenyl)aniline, like its derivatives and complexes, has been extensively studied using techniques like X-ray diffraction. These studies reveal the geometry, bonding, and electronic configuration of these molecules, contributing to a deeper understanding of their chemical behavior (Trætteberg et al., 1978).
Chemical Reactions and Properties
2-(2-Methylphenyl)aniline and its derivatives participate in various chemical reactions, including radical arylation, hydroamination, and carbonylation. These reactions demonstrate the compound's versatility in organic synthesis and its potential as an intermediate in the production of pharmaceuticals, polymers, and other chemicals (Jasch et al., 2012).
Physical Properties Analysis
The physical properties of 2-(2-Methylphenyl)aniline, such as solubility, electrical conductivity, and morphology, have been analyzed in the context of its applications in polymer science and materials engineering. The introduction of substituents into the aniline ring significantly influences these properties, affecting the compound's applicability in various domains (Andriianova et al., 2019).
Chemical Properties Analysis
The chemical properties of 2-(2-Methylphenyl)aniline, such as its reactivity, stability, and interaction with other compounds, are essential for its applications in catalysis and organic synthesis. Studies have demonstrated its role as a ligand, catalyst, and reactant in various chemical reactions, providing insights into its chemical behavior and potential applications (Yalfani et al., 2015).
科学研究应用
苯胺的氧化自由基芳基化: Hofmann、Jasch 和 Heinrich (2014) 描述了由芳基肼盐酸盐和苯胺制备取代的 2-氨基联苯。此过程使用空气中的双氧作为氧化剂,导致较高的邻位:间位区域选择性,并且适用于克级规模 (Hofmann、Jasch 和 Heinrich,2014).
钯(II)配合物作为高效催化剂: Rao 等人 (2014) 的一项研究发现,2-(甲硫基)苯胺与钯(II)的配合物充当水中的铃木-宫浦 C-C 偶联的有效催化剂。此配合物表现出较高的效率和热稳定性 (Rao 等人,2014).
苯胺衍生物的体内和体外肾毒性: Rankin 等人 (1986) 探讨了苯胺及其单氯苯基衍生物在大鼠中的肾毒性潜力。他们观察到某些化合物减少尿量并升高血液尿素氮浓度 (Rankin 等人,1986).
可见光诱导的、铱催化的反应: Lenhart 和 Bach (2014) 研究了 N-甲基-N-((三甲基甲硅烷基)甲基)苯胺在可见光诱导的、铱催化的加成反应中的应用。他们发现此过程产生各种反应产物,证明了苯胺衍生物在合成化学中的多功能性 (Lenhart 和 Bach,2014).
甲基 N-苯基氨基甲酸酯的合成: 祁峰 (2003) 探讨了由苯胺和碳酸二甲酯合成甲基 N-苯基氨基甲酸酯,为该合成提供了一条非光气途径。此研究突出了苯胺衍生物在氨基甲酸酯化合物生产中的应用 (祁峰,2003).
安全和危害
Aniline is rapidly absorbed from the gastrointestinal tract. Ingestion can lead rapidly to severe systemic toxicity, nausea, and vomiting usually occur . Aniline is classified as a flammable liquid (Category 4), H227. It has acute toxicity, Oral (Category 3), H301. It also has acute toxicity, Inhalation (Category 3), H331 .
未来方向
属性
IUPAC Name |
2-(2-methylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISVTVYXQCPMEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)aniline | |
CAS RN |
1203-41-4 | |
| Record name | 1203-41-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid](/img/structure/B75511.png)
